molecular formula C8H13NO2 B1488190 2-Aminospiro[3.3]heptane-2-carboxylic acid CAS No. 1378703-61-7

2-Aminospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1488190
CAS No.: 1378703-61-7
M. Wt: 155.19 g/mol
InChI Key: JGPDMXRVYWPLNA-UHFFFAOYSA-N
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Description

2-Aminospiro[33]heptane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure and amino acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminospiro[3.3]heptane-2-carboxylic acid typically involves the cyclization of linear precursors. One common method is the cyclization of aminocycloalkanecarboxylic acids under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Aminospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-Aminospiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It is used in proteomics research to study protein interactions and functions.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Aminospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact mechanism of action can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 6-Aminospiro[3.3]heptane-2-carboxylic acid

  • 1-Aminospiro[3.3]heptane-2-carboxylic acid

  • 3-Aminospiro[3.3]heptane-2-carboxylic acid

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Biological Activity

2-Aminospiro[3.3]heptane-2-carboxylic acid (CAS Number: 59814884) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.19 g/mol
  • Structural Features : The compound features a spirocyclic structure that contributes to its rigidity and potential as a selective ligand for various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's sterically constrained structure allows it to act as an efficient ligand, influencing various biochemical pathways.

Target Interactions

  • Enzyme Inhibition : The compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions typically lead to the formation of stable enzyme-substrate complexes, affecting enzyme activity and specificity.
  • Receptor Modulation : It can act as an agonist or antagonist for certain receptors, modulating cell signaling pathways and gene expression related to amino acid transport and metabolism.

Biological Activity

The compound exhibits a range of biological activities, including:

  • Antinociceptive Effects : Studies have demonstrated significant antinociceptive activity comparable to known analgesics like Benzocaine, indicating potential applications in pain management .
  • Cellular Effects : Research indicates that this compound can influence cellular processes such as apoptosis and necrosis in cancer cell lines, notably HepG2 cells. Fluorescent microscopy studies revealed that treatment with this compound led to observable changes in cell viability and morphology .

Study 1: Antinociceptive Activity

In vivo studies using the "tail flick test" demonstrated that the compound exhibited significant antinociceptive effects similar to Benzocaine throughout the observation period. The results indicated a notable increase in analgesia duration compared to the vehicle control, suggesting its potential utility in pain relief therapies .

Study 2: Cellular Impact on HepG2 Cells

A comparative analysis was conducted between this compound and its analogs on HepG2 cells. The findings showed that treatment with the compound resulted in increased apoptosis rates while reducing necrotic cell death compared to untreated controls. This study underscores the compound's ability to modulate cellular responses effectively .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Observation Reference
AntinociceptiveSignificant activity similar to Benzocaine
Cellular ApoptosisIncreased apoptosis in HepG2 cells
Enzyme InteractionStable complexes with aminotransferases

Properties

IUPAC Name

2-aminospiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-8(6(10)11)4-7(5-8)2-1-3-7/h1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPDMXRVYWPLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminospiro[3.3]heptane-2-carboxylic acid
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